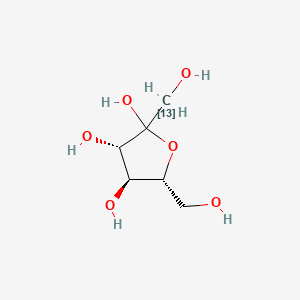
1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile is a complex organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyloxy group, an oxopropyl group, and a carbonitrile group attached to the indoline core, making it a unique and potentially valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile can be achieved through several synthetic routes. One common method involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in picolinamide-protected β-arylethylamine substrates . This method is efficient, requires low catalyst loadings, and operates under mild conditions using inexpensive reagents.
Another approach involves the aryne-based synthetic protocol for the synthesis of 3-substituted-3-hydroxyindolin-2-ones . This method uses a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions, resulting in good yields of the desired indoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The palladium-catalyzed intramolecular amination method is particularly suitable for industrial applications due to its efficiency and cost-effectiveness. Additionally, the aryne-based synthetic protocol can be adapted for large-scale production by optimizing reaction conditions and using continuous flow reactors.
化学反应分析
Types of Reactions
1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the indoline core.
Reduction: Primary amines derived from the carbonitrile group.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
科学研究应用
1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
作用机制
The mechanism of action of 1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carbonitrile group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Indolizine Derivatives: Indolizine is a nitrogen-containing heterocycle with potential biological activities and excellent fluorescence properties.
3-Hydroxyindolin-2-ones: These compounds are synthesized via aryne-based protocols and have diverse applications in medicinal chemistry.
Uniqueness
1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group, oxopropyl group, and carbonitrile group in a single molecule makes it a versatile compound for various research and industrial applications.
属性
分子式 |
C22H24N2O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
5-(2-oxopropyl)-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C22H24N2O2/c1-17(25)12-19-13-20-8-10-24(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14H,5,8-12,16H2,1H3 |
InChI 键 |
TWONHQUTOHFPQM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)








![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)

